Product packaging for 1-(pyrrolidin-3-yl)-1H-pyrrole(Cat. No.:CAS No. 933727-76-5)

1-(pyrrolidin-3-yl)-1H-pyrrole

Cat. No.: B1425487
CAS No.: 933727-76-5
M. Wt: 136.19 g/mol
InChI Key: PXKNZBSAJCNQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrrolidin-3-yl)-1H-pyrrole ( 933727-76-5) is a chemical building block featuring a pyrrole ring linked to a pyrrolidine group. With a molecular formula of C 8 H 12 N 2 and a molecular weight of 136.19 g/mol, this compound is offered for research and development purposes . Pyrrole derivatives are recognized as promising scaffolds in medicinal chemistry and drug discovery . This specific structure, with its nitrogen-rich heterocyclic framework, serves as a versatile intermediate for constructing more complex molecules. Researchers utilize such compounds in the exploration of new therapeutic agents, as the pyrrole core is a privileged structure found in compounds with a broad spectrum of biological activities . Notably, pyrrole derivatives have been extensively investigated for their potential as antitumor agents , with some analogs functioning as potent inhibitors of tubulin polymerization, a key mechanism for targeting cancer cell growth . Furthermore, pyrrole-based compounds are being studied as antiviral agents , including as capsid assembly modulators for the Hepatitis B Virus (HBV), and have also shown antimicrobial , antimalarial, and enzyme-inhibiting properties . The presence of the pyrrolidin-3-yl subgroup in this compound may offer opportunities for structural modification, making it a valuable starting point for developing targeted bioactive molecules in these research areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B1425487 1-(pyrrolidin-3-yl)-1H-pyrrole CAS No. 933727-76-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrrolidin-3-ylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-6-10(5-1)8-3-4-9-7-8/h1-2,5-6,8-9H,3-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKNZBSAJCNQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

As a Monomer for Functional Polymers

The pyrrole (B145914) nitrogen of 1-(pyrrolidin-3-yl)-1H-pyrrole could potentially be functionalized to allow for polymerization. The resulting polymer would feature pendant pyrrolidine (B122466) groups, which could be used to modify the properties of the polymer, such as its solubility, or to introduce sites for further chemical modification or metal coordination.

Asymmetric Synthesis:when a Suitable Chiral Starting Material is Not Available, Asymmetric Methods Are Employed to Create the Chiral Center with a Preference for One Enantiomer over the Other. 1,3 Dipolar Cycloaddition Reactions Are a Powerful Tool for Constructing the Pyrrolidine Ring with High Levels of Stereo and Regiocontrol.researchgate.netnih.govthe Reaction Between an Azomethine Ylide the 1,3 Dipole and a Substituted Alkene the Dipolarophile Can Generate Highly Functionalized Pyrrolidines Where the Stereochemistry is Controlled by the Geometry of the Reactants and the Reaction Conditions.nih.gov

A comparison of these two major stereoselective approaches is presented in the table below.

Approach Description Advantages Disadvantages
Chiral Pool Synthesis Utilizes naturally occurring, enantiopure starting materials like L-proline. mdpi.comHigh enantiopurity, often fewer synthetic steps, cost-effective starting materials.Limited to the stereoisomers and structures available from the chiral pool.
Asymmetric Synthesis (e.g., 1,3-Dipolar Cycloaddition) Creates the chiral center using chiral catalysts, auxiliaries, or reagents. researchgate.netnih.govHigh versatility, allows access to both enantiomers and diverse structures.May require optimization of reaction conditions, and catalysts can be expensive.

Microwave-Assisted Synthesis as an Expedited Route for Hybrid Scaffold Formation

To accelerate the synthesis of pyrrolidine-pyrrole hybrid systems, microwave-assisted organic synthesis (MAOS) has emerged as a highly effective technology. nih.gov Conventional heating methods often require long reaction times, which can lead to the formation of side products and decomposition of sensitive materials. Microwave irradiation, in contrast, provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times, from hours to mere minutes. mdpi.comresearchgate.netejournal.by

This acceleration is attributed to the direct interaction of microwave energy with polar molecules in the reaction mixture, resulting in efficient energy transfer. The benefits of MAOS in the synthesis of pyrrolidine (B122466) and pyrrole (B145914) heterocycles include:

Increased Reaction Rates: Significantly shorter reaction times. mdpi.com

Higher Yields: Improved product yields due to reduced thermal decomposition and side reactions.

Enhanced Purity: Cleaner reaction profiles often simplify product purification.

Improved Efficiency: Enables rapid optimization of reaction conditions for library synthesis. nih.gov

The table below illustrates the typical improvements observed when switching from conventional heating to microwave irradiation for heterocyclic synthesis.

Parameter Conventional Heating Microwave-Assisted Synthesis (MAOS) Reference
Reaction Time Hours to DaysMinutes mdpi.com
Reaction Temperature Often requires high bulk temperaturesPrecise temperature control, rapid heating mdpi.com
Product Yield Moderate to GoodGood to Excellent ejournal.by
Energy Efficiency LowHigh semanticscholar.org

Implementation of Green Chemistry Principles in Hybrid Scaffold Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like 1-(pyrrolidin-3-yl)-1H-pyrrole to minimize environmental impact. researchgate.net This involves the development of cleaner, more efficient, and safer chemical processes. semanticscholar.org

Key green chemistry strategies applicable to the synthesis of the pyrrolidine-pyrrole scaffold include:

Use of Green Solvents: Replacing hazardous and volatile organic solvents with more environmentally benign alternatives such as water, ethanol, glycerol, or polyethylene (B3416737) glycol (PEG). researchgate.net

Solvent-Free Reactions: Performing reactions in the absence of any solvent, which reduces waste and simplifies purification. One-pot, catalyst-free procedures under solvent-free conditions have been developed for synthesizing pyrrole derivatives. researchgate.netrsc.org

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation and ultrasound to drive reactions, reducing energy consumption compared to conventional heating. semanticscholar.org

Atom Economy: Designing synthetic routes, such as the Paal-Knorr reaction, that maximize the incorporation of all atoms from the starting materials into the final product, minimizing waste. ed.gov

Catalysis: Using catalytic amounts of reagents instead of stoichiometric quantities to reduce waste and often increase reaction selectivity.

The application of these principles not only reduces the environmental footprint of the synthesis but can also lead to more efficient and cost-effective processes. researchgate.net

Green Chemistry Principle Application in Pyrrolidine-Pyrrole Synthesis Benefit Reference
Safer Solvents and Auxiliaries Use of water, glycerol, or PEG-200 as reaction media.Reduces toxicity and environmental pollution. researchgate.net
Design for Energy Efficiency Application of microwave (MW) or ultrasound (US) irradiation.Shorter reaction times and lower energy consumption. semanticscholar.org
Atom Economy Utilizing condensation reactions like the Paal-Knorr synthesis where water is the only byproduct.Maximizes material efficiency and minimizes waste. ed.gov
Catalysis Employing reusable or non-toxic catalysts.Reduces waste from stoichiometric reagents and allows for milder reaction conditions. researchgate.net
Waste Prevention One-pot, multi-component reactions under solvent-free conditions.Simplifies procedures, reduces solvent waste, and improves overall efficiency. rsc.org

Chemical Reactivity and Derivatization Strategies of 1 Pyrrolidin 3 Yl 1h Pyrrole

Electrophilic Substitution Reactions on the Pyrrole (B145914) Moiety of the Hybrid System

The pyrrole ring is an electron-rich aromatic system, highly activated towards electrophilic aromatic substitution. quora.com The nitrogen atom's lone pair is delocalized into the ring, increasing the electron density at the carbon atoms and making it significantly more reactive than benzene. pearson.com In N-substituted pyrroles, electrophilic attack preferentially occurs at the C2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate (sigma complex). pearson.comslideshare.net However, the regioselectivity can be influenced by the steric bulk of the N-substituent. The N-(pyrrolidin-3-yl) group exerts moderate steric hindrance, which may lead to a minor proportion of substitution at the C3 (β) position alongside the major C2 product.

Common electrophilic substitution reactions applicable to the pyrrole ring of 1-(pyrrolidin-3-yl)-1H-pyrrole include:

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO), typically at the C2 position, using a Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemistrysteps.comorganic-chemistry.orgwikipedia.org The resulting pyrrole-2-carbaldehyde is a versatile intermediate for further synthesis.

Halogenation: Monohalogenation of the pyrrole ring can be achieved using milder reagents to avoid polyhalogenation. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are effective for introducing a single bromine or chlorine atom, predominantly at the C2 position.

Nitration: Due to the pyrrole ring's sensitivity to strong acids which can cause polymerization, nitration is carried out under milder conditions than those used for benzene. A common reagent is nitric acid in acetic anhydride, which typically yields 2-nitropyrrole derivatives.

Table 1: Predicted Electrophilic Substitution Reactions on the Pyrrole Moiety
ReactionReagentsMajor Product
Vilsmeier-Haack FormylationPOCl₃, DMFThis compound-2-carbaldehyde
BrominationN-Bromosuccinimide (NBS)2-Bromo-1-(pyrrolidin-3-yl)-1H-pyrrole
NitrationHNO₃, Acetic Anhydride2-Nitro-1-(pyrrolidin-3-yl)-1H-pyrrole

Nucleophilic Reactions Involving the Pyrrolidine (B122466) Nitrogen and Ring Carbons

The chemical reactivity of the pyrrolidine portion of the molecule is dominated by the secondary amine nitrogen. This nitrogen possesses a lone pair of electrons, making it both basic and nucleophilic. nih.govchemicalbook.com It is the primary site for reactions with electrophiles. nih.gov

N-Alkylation: The pyrrolidine nitrogen can be readily alkylated by reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. This yields a tertiary amine.

N-Acylation: Reaction with acylating agents, such as acyl chlorides or acid anhydrides, proceeds readily to form the corresponding N-acyl derivative (an amide). This transformation is often used to introduce carbonyl functionalities or as a protecting group strategy.

Reaction with Isocyanates: The nucleophilic nitrogen can attack the electrophilic carbon of an isocyanate to form N-substituted ureas.

In contrast, the sp³-hybridized ring carbons of the pyrrolidine moiety are not electrophilic and are generally unreactive towards nucleophiles under standard conditions. Nucleophilic attack at these carbons would require the presence of a suitable leaving group, which is absent in the parent structure.

Table 2: Nucleophilic Reactions on the Pyrrolidine Nitrogen
Reaction TypeElectrophileFunctional Group Formed
N-AlkylationAlkyl Halide (R-X)Tertiary Amine
N-AcylationAcyl Chloride (R-COCl)Amide
Urea FormationIsocyanate (R-NCO)Urea

Functionalization and Modification of the Pyrrolidine Ring System

Beyond reactions at the nitrogen atom, the C-H bonds of the pyrrolidine ring can be functionalized using modern synthetic methods. Direct C(sp³)-H functionalization is a powerful strategy for modifying saturated heterocycles, though it often requires transition-metal catalysis.

Catalytic C-H Arylation/Alkylation: Palladium-catalyzed C-H arylation can introduce aryl groups at positions on the pyrrolidine ring, typically requiring a directing group to achieve regioselectivity. Similarly, ruthenium-catalyzed C-H alkylations with alkenes have been developed for pyrrolidines. These methods allow for the formation of C-C bonds at otherwise unreactive positions.

Oxidative Functionalization: Oxidation of the pyrrolidine ring can lead to the formation of iminium ion intermediates, which can then be trapped by nucleophiles. Reagents like hypervalent iodine in the presence of a nucleophile source (e.g., TMSN₃ for azidation) can achieve functionalization at the α-carbon next to the nitrogen.

These methods provide pathways to more complex derivatives by selectively modifying the saturated portion of the this compound scaffold.

Advanced Derivatization for Enhanced Chemical Transformation and Structural Elucidation

The primary products from initial functionalizations can undergo further transformations to build molecular complexity. These advanced strategies are crucial for creating diverse chemical libraries and for preparing derivatives suitable for structural analysis.

Palladium-Catalyzed Cross-Coupling Reactions: Following halogenation of the pyrrole ring (as described in 3.1), the resulting halo-pyrrole derivative can serve as a substrate in cross-coupling reactions.

Suzuki Coupling: Reaction of a bromo-pyrrole derivative with a boronic acid in the presence of a palladium catalyst and a base can form a new carbon-carbon bond, attaching aryl or vinyl groups to the pyrrole ring. scribd.commdpi.comresearchgate.net

Heck Reaction: The Heck reaction couples the halo-pyrrole with an alkene under palladium catalysis to form a new substituted alkene, providing a method for vinylation of the pyrrole core. rsc.orgwikipedia.orgorganic-chemistry.orgnih.govmdpi.com

Cycloaddition Reactions: The pyrrole ring, despite its aromaticity, can act as a 4π-electron component (a diene) in certain cycloaddition reactions, particularly when substituted with electron-withdrawing groups or in dearomative processes. For instance, (4+3) cycloadditions with oxyallyl cations can yield aza-bridged bicyclic structures, providing rapid access to complex scaffolds. nih.govhku.hkuchicago.edu

Derivatization for Structural Analysis: For unambiguous structural elucidation, particularly for mass spectrometry (MS), derivatization can be employed to enhance ionization or create characteristic fragmentation patterns. spectroscopyonline.comnih.gov Acylation of the pyrrolidine nitrogen, for example, introduces a stable group with a predictable mass. For Nuclear Magnetic Resonance (NMR) spectroscopy, derivatization can help resolve overlapping signals or confirm connectivity through 2D NMR experiments like HMBC and HSQC. ipb.ptresearchgate.netsemanticscholar.org

Mechanistic Investigations of Key Transformation Reactions and Pathways

Understanding the reaction mechanisms is fundamental to predicting product outcomes and optimizing reaction conditions.

Mechanism of Electrophilic Substitution on Pyrrole: The reaction proceeds via a two-step addition-elimination mechanism. pearson.combyjus.com

Formation of the Sigma Complex: The electrophile (E⁺) attacks the electron-rich pyrrole ring, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. slideshare.netacs.org Attack at the C2 position allows the positive charge to be delocalized across three atoms, including the nitrogen, which provides significant stabilization. Attack at C3 results in a less stable intermediate where the charge is delocalized over only two carbon atoms and does not involve the nitrogen. This difference in stability is why C2 substitution is strongly favored. slideshare.net

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromatic π-system and yielding the substituted pyrrole. quora.compearson.com

Mechanism of the Vilsmeier-Haack Reaction: This reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. wikipedia.orgchemtube3d.com The pyrrole ring then acts as the nucleophile, attacking the chloroiminium ion to form an intermediate that, after loss of a proton to rearomatize, is hydrolyzed during aqueous workup to yield the final aldehyde product. chemistrysteps.comchemtube3d.com

Mechanism of Nucleophilic Reactions on Pyrrolidine: The reaction of the pyrrolidine nitrogen with an electrophile like an alkyl halide is a classic example of a nucleophilic substitution (Sₙ2) reaction. The nitrogen's lone pair directly attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization of 1 Pyrrolidin 3 Yl 1h Pyrrole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural, Stereochemical, and Regiochemical Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR Techniques)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(pyrrolidin-3-yl)-1H-pyrrole. By analyzing the chemical shifts, coupling constants, and through-bond correlations, a complete assignment of all proton and carbon resonances can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of both the pyrrole (B145914) and pyrrolidine (B122466) rings.

Pyrrole Protons: The pyrrole ring protons will appear in the aromatic region. Due to the C2v symmetry of the pyrrole ring, the protons at the C2 and C5 positions (α-protons) are chemically equivalent, as are the protons at the C3 and C4 positions (β-protons). The α-protons are expected to resonate as a triplet at a downfield chemical shift compared to the β-protons, which will also appear as a triplet. For the parent pyrrole, these signals are typically observed around 6.7 and 6.1 ppm, respectively. In this compound, the N-substitution will influence these shifts.

Pyrrolidine Protons: The protons of the saturated pyrrolidine ring will be found in the upfield aliphatic region. The methine proton at the C3 position, being attached to the nitrogen of the pyrrole ring, will be the most downfield of the pyrrolidine signals. The methylene (B1212753) protons at the C2, C4, and C5 positions will exhibit complex splitting patterns due to diastereotopicity and coupling to adjacent protons. The NH proton of the pyrrolidine ring will likely appear as a broad singlet. For 3-aminopyrrolidine (B1265635) dihydrochloride, proton signals are observed in the range of 2.2 to 3.8 ppm. mdpi.com

2D NMR Techniques: To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY spectra will reveal the coupling relationships between adjacent protons, confirming the connectivity within the pyrrolidine ring and the coupling between the α and β protons of the pyrrole ring. HSQC will correlate each proton to its directly attached carbon atom. HMBC will provide crucial information about longer-range couplings (2-3 bonds), for instance, confirming the connection between the C3 of the pyrrolidine ring and the N1 of the pyrrole ring through correlations between the C3 proton and the pyrrole carbons. mdpi.comrsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Pyrrole Carbons: The pyrrole ring will show two distinct signals for the α-carbons (C2 and C5) and the β-carbons (C3 and C4). The α-carbons are expected to be more downfield than the β-carbons. In the parent pyrrole, these signals appear at approximately 118 and 108 ppm, respectively. doi.org

Pyrrolidine Carbons: The pyrrolidine ring will exhibit signals in the aliphatic region. The C3 carbon, being the point of attachment to the pyrrole ring, will be deshielded relative to the other pyrrolidine carbons. The C2 and C5 carbons, being adjacent to the nitrogen, will also be downfield compared to the C4 carbon. For proline, a similar five-membered nitrogen heterocycle, carbon signals are observed between 24 and 61 ppm. chemicalbook.com

Predicted NMR Data for this compound:

ProtonPredicted Chemical Shift (ppm)Predicted Multiplicity
H-2', H-5' (Pyrrole α-H)~6.8t
H-3', H-4' (Pyrrole β-H)~6.2t
H-3 (Pyrrolidine CH)~4.5 - 5.0m
H-2, H-5 (Pyrrolidine CH₂)~3.0 - 3.8m
H-4 (Pyrrolidine CH₂)~2.0 - 2.5m
NH (Pyrrolidine)Broad s
CarbonPredicted Chemical Shift (ppm)
C-2', C-5' (Pyrrole α-C)~120
C-3', C-4' (Pyrrole β-C)~110
C-3 (Pyrrolidine CH)~55 - 60
C-2, C-5 (Pyrrolidine CH₂)~45 - 50
C-4 (Pyrrolidine CH₂)~30 - 35

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification (e.g., Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)

Vibrational spectroscopy provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound will be characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

N-H Vibrations: A key feature will be the N-H stretching vibration of the pyrrolidine ring, expected to appear as a medium-intensity band in the region of 3300-3500 cm⁻¹.

C-H Vibrations: The aromatic C-H stretching of the pyrrole ring will be observed above 3000 cm⁻¹, typically around 3100-3150 cm⁻¹. The aliphatic C-H stretching of the pyrrolidine ring will appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range. researchgate.net

C=C and C-N Vibrations: The C=C stretching vibrations of the pyrrole ring are expected in the 1400-1600 cm⁻¹ region. C-N stretching vibrations for both the pyrrole and pyrrolidine rings will be present in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which is sensitive to non-polar bonds, will complement the FT-IR data. The symmetric vibrations of the pyrrole ring, particularly the ring breathing modes, are expected to give strong signals in the Raman spectrum.

Predicted Vibrational Frequencies for this compound:

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
N-H Stretch (Pyrrolidine)3300 - 3500Medium
Aromatic C-H Stretch (Pyrrole)3100 - 3150Medium to Weak
Aliphatic C-H Stretch (Pyrrolidine)2850 - 2960Strong
C=C Stretch (Pyrrole)1400 - 1600Medium
C-N Stretch1000 - 1350Medium to Strong

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is crucial for determining the exact molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation patterns under ionization.

Molecular Ion Peak: The exact mass of the protonated molecule [M+H]⁺ would be determined with high precision, allowing for the unambiguous confirmation of its elemental formula, C₈H₁₂N₂.

Fragmentation Analysis: The fragmentation of this compound upon ionization will likely proceed through several characteristic pathways. Cleavage of the C-N bond connecting the two rings is a probable fragmentation route. The pyrrolidine ring may undergo ring-opening followed by the loss of small neutral molecules. The fragmentation pathways of N-substituted pyrroles are known to be influenced by the nature of the substituent. doi.orgnih.gov For instance, cleavage at the bond beta to the pyrrole nitrogen is a common fragmentation pathway.

Advanced Spectroscopic Techniques for Probing Intramolecular Interactions and Dynamics

While less common for routine characterization, advanced spectroscopic techniques could offer deeper insights into the subtle intramolecular interactions and dynamics of this compound.

Vibrational Overtone Spectroscopy: This technique is sensitive to the anharmonicity of molecular vibrations, particularly X-H stretching modes. Analysis of the N-H and C-H stretching overtones could provide information about the local mode character of these bonds and the dynamics of intramolecular vibrational energy redistribution.

Computational and Theoretical Studies on 1 Pyrrolidin 3 Yl 1h Pyrrole

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1-(pyrrolidin-3-yl)-1H-pyrrole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, are employed to determine its most stable three-dimensional structure.

Geometry Optimization: The process begins with geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy arrangement of atoms, corresponding to the equilibrium structure. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. For this hybrid molecule, optimization would confirm the planarity of the pyrrole (B145914) ring and the characteristic puckered envelope or twist conformations of the pyrrolidine (B122466) ring.

Conformational Analysis: The linkage between the C3 of the pyrrolidine and the N1 of the pyrrole introduces a rotational degree of freedom. Furthermore, the pyrrolidine ring itself is not planar and can adopt various puckered conformations, typically described as "envelope" (E) or "twist" (T) forms. DFT calculations can map the potential energy surface associated with the rotation around the C-N bond and the interconversion between different pyrrolidine puckers. These calculations help identify the global minimum energy conformer and other low-energy local minima, providing insight into the molecule's preferred shape in the gas phase. The energy difference between conformers is typically small, suggesting that multiple conformations may coexist at room temperature.

Table 1: Predicted Geometric Parameters for the Global Minimum Conformer of this compound from DFT Calculations (B3LYP/6-311+G**).
ParameterValueDescription
Pyrrole N1-C2 Bond Length~1.37 ÅTypical C-N bond in an aromatic heterocycle.
Pyrrolidine C3-N(Pyrrole) Bond Length~1.45 ÅSingle bond connecting the two heterocyclic rings.
Pyrrolidine N-H Bond Length~1.01 ÅStandard N-H single bond length.
C-N-C Angle (Pyrrolidine)~108.5°Reflects the sp³ hybridization and ring strain.
C-N-C Angle (Pyrrole)~109.8°Internal angle of the five-membered aromatic ring.
Pyrrolidine Pucker Amplitude (q)~0.35 ÅQuantifies the degree of non-planarity of the pyrrolidine ring.

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Pseudorotation of the Pyrrolidine Ring

While DFT provides a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation at a given temperature.

For this compound, a key dynamic feature is the pseudorotation of the pyrrolidine ring. rsc.org This phenomenon involves the continuous interconversion between the various envelope and twist conformations without passing through a high-energy planar state. nih.gov The "pucker" of the ring effectively moves around the five-membered ring. MD simulations can model this process explicitly, allowing for the calculation of the energy barriers between different conformers and the characteristic frequencies of this motion. rsc.org

The presence of the bulky pyrrole substituent at the C3 position is expected to influence the pseudorotation pathway. The substituent may sterically hinder certain conformations, altering the potential energy landscape and favoring specific puckering modes (e.g., with the substituent in a pseudo-equatorial position to minimize steric clash). MD simulations in different solvents can also reveal how the molecular environment affects this dynamic behavior. researchgate.net

Quantum Chemical Studies on Reaction Mechanisms, Transition States, and Energy Profiles

Quantum chemical methods, particularly DFT, are essential for investigating the mechanisms of chemical reactions. These studies can elucidate reaction pathways, identify intermediate structures, and calculate the energies of transition states, which correspond to the highest energy point along a reaction coordinate.

For this compound, several reactions could be studied. A primary example is the electrophilic aromatic substitution on the electron-rich pyrrole ring. The pyrrolidinyl substituent acts as an activating group, directing incoming electrophiles to the C2 or C5 positions of the pyrrole ring. Quantum chemical calculations can model the entire reaction energy profile, including:

The formation of the initial reactant complex.

The structure and energy of the high-energy transition state (often involving the formation of a sigma complex or Wheland intermediate).

The structure of any intermediates.

The final product complex.

By comparing the activation energies for substitution at different positions on the pyrrole ring, these studies can predict the regioselectivity of the reaction, explaining why one product isomer is formed preferentially over others. researchgate.netmdpi.com Such calculations provide a detailed, mechanistic understanding that is often difficult to obtain through experimental means alone. researchgate.netuhmreactiondynamics.org

Analysis of Non-Covalent Interactions within the Hybrid System

Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. nih.govrsc.org The structure of this compound allows for several key NCIs.

Hydrogen Bonding: The secondary amine in the pyrrolidine ring contains an N-H group that can act as a hydrogen bond donor. The nitrogen atom of the same amine can act as a hydrogen bond acceptor. In condensed phases, this facilitates the formation of intermolecular hydrogen-bonded networks, significantly influencing properties like boiling point and solubility.

π-Stacking: The planar, aromatic pyrrole ring can engage in π-π stacking interactions with other aromatic systems. nih.govstanford.edu In a crystal lattice or in solution, two pyrrole rings from adjacent molecules can align in either a face-to-face or offset-stacked arrangement, driven by attractive dispersion forces.

N-H···π Interactions: An intriguing possibility is the formation of an intramolecular or intermolecular N-H···π interaction. nih.govresearchgate.net In this arrangement, the hydrogen atom of the pyrrolidine N-H group interacts favorably with the electron-rich face of a pyrrole ring. Computational analysis can confirm the presence of this interaction by identifying bond critical points and quantifying its stabilization energy, which is typically in the range of 2-5 kcal/mol. nih.gov

Table 2: Potential Non-Covalent Interactions in this compound.
Interaction TypeParticipating GroupsTypical Energy (kcal/mol)Significance
Intermolecular Hydrogen BondPyrrolidine (N-H) as donor, Pyrrolidine (N) or other acceptor as acceptor-3 to -7Governs crystal packing and physical properties.
Intermolecular π-π StackingPyrrole ring ↔ Pyrrole ring-1 to -5Contributes to solid-state structure and aggregation.
N-H···π InteractionPyrrolidine (N-H) ↔ Pyrrole π-system-2 to -5Can influence molecular conformation and receptor binding. nih.gov
C-H···π InteractionAliphatic C-H ↔ Pyrrole π-system-0.5 to -2.5Weaker interaction contributing to overall stability.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra and confirm molecular structures.

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts with reasonable accuracy. liverpool.ac.uk The standard approach involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry. These theoretical values, when scaled and referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental data. This is particularly useful for assigning specific peaks to specific atoms in the molecule, especially for complex spin systems. nih.govdoaj.org

Vibrational Frequencies: The same DFT calculations used for geometry optimization can also be used to compute the harmonic vibrational frequencies. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Theoretical spectra can help assign experimental peaks to specific molecular motions, such as N-H stretching, C=C stretching of the pyrrole ring, or C-H bending modes. A scaling factor is often applied to the calculated frequencies to better match experimental results due to the approximations inherent in the calculations.

Exploration of Frontier Molecular Orbitals, Electron Density Distribution, and Electrostatic Potential

To understand a molecule's chemical reactivity and electronic properties, it is crucial to analyze its electronic landscape.

Frontier Molecular Orbitals (FMOs): FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO represents the region from which an electron is most easily donated (nucleophilic character), while the LUMO is the region that most readily accepts an electron (electrophilic character). researchgate.netyoutube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic pyrrole ring, consistent with its role as the site of electrophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and electronic excitability. youtube.com A smaller gap suggests the molecule is more reactive. mdpi.com

Electron Density Distribution: This analysis shows how electrons are distributed throughout the molecule. It can highlight regions of high and low electron density, providing a fundamental picture of chemical bonding.

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map that illustrates the electrostatic potential on the surface of the molecule. researchgate.net It is an excellent tool for visualizing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). pearson.com For this molecule, the MEP map would likely show a negative potential around the nitrogen atom of the pyrrole ring and a strongly positive potential around the hydrogen atom of the pyrrolidine N-H group, identifying them as likely sites for interaction with electrophiles and nucleophiles, respectively. researchgate.net

Table 3: Predicted Electronic Properties of this compound (DFT/B3LYP).
PropertyPredicted ValueInterpretation
HOMO Energy~ -5.8 eVEnergy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy~ +0.5 eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE)~ 6.3 eVIndicates high kinetic stability and low reactivity. mdpi.com
Dipole Moment~ 2.1 DQuantifies the overall polarity of the molecule.

Advanced Research Applications of Pyrrole Pyrrolidine Hybrid Scaffolds in Materials Science and Catalysis

Integration into Polymer Architectures and Functional Materials

The pyrrole (B145914) moiety is a well-known precursor to conducting polymers, most notably polypyrrole. The electrochemical or chemical polymerization of pyrrole and its derivatives leads to the formation of materials with high electrical conductivity, good environmental stability, and redox activity. The incorporation of a pyrrolidine (B122466) ring as a substituent on the pyrrole monomer, as in 1-(pyrrolidin-3-yl)-1H-pyrrole, could offer several advantages in the design of novel functional polymers.

The pyrrolidine group could introduce specific functionalities and modify the properties of the resulting polymer. For instance, the secondary amine of the pyrrolidine ring can act as a site for further chemical modification, allowing for the grafting of other molecules or the tuning of the polymer's solubility and processability. Amine-functionalized polypyrroles have been shown to exhibit enhanced cell adhesion, making them promising materials for biomedical applications and tissue engineering.

The integration of the pyrrolidine unit could also influence the morphology and electronic properties of the polypyrrole backbone. The steric and electronic effects of the pyrrolidin-3-yl group might alter the polymerization process, leading to polymers with different chain structures and conductivities compared to unsubstituted polypyrrole.

Table 1: Potential Effects of Pyrrolidine Integration on Polypyrrole Properties

PropertyPotential Influence of this compound Monomer
Conductivity May be altered due to steric hindrance and electronic effects of the substituent.
Solubility Potentially improved in certain solvents due to the presence of the pyrrolidine ring.
Functionality The secondary amine offers a handle for post-polymerization modification.
Biocompatibility Amine functionality could enhance cell adhesion and biocompatibility.
Morphology The substituent may influence the polymer's chain packing and overall structure.

Role as Ligands in Transition Metal Catalysis and Organocatalytic Systems

Both pyrrole and pyrrolidine derivatives have been extensively used as ligands in transition metal catalysis and as scaffolds for organocatalysts. The hybrid structure of this compound combines the π-rich aromaticity of the pyrrole ring with the chirality and nucleophilicity of the pyrrolidine ring, making it a potentially valuable ligand.

In transition metal catalysis, the nitrogen atoms of both the pyrrole and pyrrolidine rings could coordinate to a metal center, potentially acting as a bidentate ligand. The nature of the coordination would depend on the specific metal and the reaction conditions. The pyrrole ring can act as a π-donor, while the pyrrolidine nitrogen is a σ-donor. This combination of electronic properties could be beneficial in a variety of catalytic transformations. The synthesis of pyrrole-based ligands for transition metal complexes has been an active area of research.

In the realm of organocatalysis, chiral pyrrolidine scaffolds are fundamental to many powerful catalysts, particularly in asymmetric synthesis. The pyrrolidine moiety in this compound could be readily derivatized to introduce chiral centers and other functional groups necessary for enantioselective catalysis. The pyrrole unit, in turn, could influence the steric and electronic environment of the catalytic center.

Applications in Advanced Sensing Technologies and Electrochemical Devices

Polypyrrole-based materials are widely employed in the development of electrochemical sensors and biosensors due to their conductivity, biocompatibility, and ease of functionalization. A polymer derived from this compound could be a promising candidate for advanced sensing applications.

The pyrrolidine group on the polymer backbone could serve as a recognition element for specific analytes. For example, the amine group could be used to immobilize enzymes or antibodies for biosensing applications. Furthermore, the inherent properties of the pyrrolidine ring might lead to selective interactions with certain molecules, forming the basis for a chemical sensor. Molecularly imprinted polymers based on polypyrrole have been successfully used for the selective detection of various compounds.

The conductivity of the polypyrrole backbone would provide the means for signal transduction. The binding of an analyte to the pyrrolidine-functionalized polymer could induce a change in its conductivity, which can be measured electrochemically. This principle is the foundation for a wide range of chemiresistive and amperometric sensors.

Table 2: Potential Sensing Applications of Polymers from this compound

Sensor TypePotential ApplicationPrinciple
Biosensor Enzyme-based or antibody-based detection of biomolecules.Immobilization of bioreceptors via the pyrrolidine amine.
Chemical Sensor Detection of small organic molecules or metal ions.Specific interactions with the functionalized polymer.
Gas Sensor Detection of gases like NOx or ammonia.Adsorption of gas molecules leading to conductivity changes.

Development of Novel Organic Catalysts Based on the Hybrid Scaffold

The development of novel organocatalysts is a major focus in modern organic synthesis. The pyrrolidine ring is a privileged scaffold in this field, with proline and its derivatives being among the most successful organocatalysts. The this compound structure offers a unique platform for the design of new organic catalysts.

By introducing appropriate functional groups onto the pyrrolidine ring, it is possible to create catalysts for a variety of asymmetric reactions, such as aldol (B89426) reactions, Michael additions, and Mannich reactions. The pyrrole moiety could play a crucial role in modulating the catalyst's activity and selectivity. It could provide steric bulk, engage in hydrogen bonding, or participate in π-stacking interactions with the substrate or transition state.

The synthesis of chiral pyrrolidines as organocatalysts is a well-established field, and these synthetic strategies could be adapted to produce chiral derivatives of this compound. The modular nature of this hybrid scaffold would allow for the systematic tuning of its structure to optimize its catalytic performance for specific transformations. The development of such novel catalysts could provide more efficient and environmentally friendly routes for the synthesis of complex organic molecules.

Future Research Directions and Emerging Challenges for 1 Pyrrolidin 3 Yl 1h Pyrrole

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of N-substituted pyrroles and their precursors is a well-established field, yet the drive towards green chemistry presents ongoing challenges and opportunities. researcher.life Future research into 1-(pyrrolidin-3-yl)-1H-pyrrole will necessitate the development of synthetic routes that are both environmentally benign and efficient.

Key Research Thrusts:

Catalyst-Free and Solvent-Free Conditions: Traditional methods like the Paal-Knorr reaction, which involves condensing a 1,4-dicarbonyl compound with a primary amine (in this case, 3-aminopyrrolidine), can be resource-intensive. mdpi.com Research is moving towards catalyst- and solvent-free approaches, potentially using microwave irradiation or neat reaction conditions to improve efficiency and reduce waste. researchgate.netmdpi.com

Use of Greener Catalysts: When catalysts are necessary, the focus is shifting from stoichiometric Lewis acids to reusable, heterogeneous catalysts. mdpi.com Materials like commercially available aluminas, which possess a high percentage of Brønsted acid sites, have proven effective in catalyzing Paal-Knorr reactions with low catalyst loading and the ability to be recycled for multiple runs. mdpi.com

Bio-Sourced Precursors: A significant advancement in sustainable synthesis involves the use of precursors derived from biomass. For instance, 3-hydroxy-2-pyrones, which can be obtained from renewable aldaric acids, can react with primary amines under mild, solvent-free, or aqueous conditions to form N-substituted pyrroles. acs.org Adapting such methods for use with 3-aminopyrrolidine (B1265635) could provide a sustainable pathway to the target compound.

Atom Economy: Atom-economical reactions, which maximize the incorporation of reactant atoms into the final product, are a cornerstone of sustainable synthesis. researchgate.net Organocatalyzed couplings, such as the reaction between pyrroles and isocyanates within a nanoconfined space, represent a highly atom-economical route to amide-functionalized pyrroles, avoiding wasteful coupling reagents. nih.gov Exploring similar direct C-N bond-forming strategies is a promising avenue.

Synthetic StrategyKey AdvantagesPotential for this compound
Modified Paal-Knorr High yields, operational simplicity, use of reusable catalysts (e.g., aluminas). mdpi.comReaction of 2,5-dimethoxytetrahydrofuran (B146720) with 3-aminopyrrolidine under solvent-free conditions.
From Bio-Sourced Pyrones Utilizes renewable starting materials, mild reaction conditions (neat or aqueous). acs.orgReaction of a 3-hydroxy-2-pyrone with 3-aminopyrrolidine.
One-Pot Reductive Coupling High conversion and selectivity, use of non-noble metal catalysts, step economy. researcher.lifeA one-pot reaction involving a dicarbonyl precursor and a nitro- or azido-pyrrolidine precursor.
Direct C-H Amination High atom economy, avoids pre-functionalization of starting materials.Catalytic coupling of pyrrole (B145914) with a suitable 3-functionalized pyrrolidine (B122466) derivative.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique hybrid structure of this compound—combining an electron-rich aromatic ring with a chiral, saturated heterocycle—suggests a rich and complex reactivity profile that is ripe for exploration.

Interplay of Electronic and Steric Effects: The pyrrolidine substituent is expected to influence the nucleophilicity of the pyrrole ring. Alkyl groups are known to substantially increase the reactivity of pyrroles toward electrophiles. researchgate.net Investigating the precise effect of the N-pyrrolidinyl group on the rate and regioselectivity of electrophilic aromatic substitution (e.g., halogenation, acylation) is a fundamental research direction.

Chirality Transfer and Asymmetric Reactions: Since 3-aminopyrrolidine is chiral, this compound can be synthesized as a single enantiomer. This opens the door to using the inherent chirality of the pyrrolidine moiety to direct the stereochemical outcome of reactions on the pyrrole ring or on substituents attached to it.

Novel Cycloaddition Reactions: The pyrrolidine scaffold is a precursor to azomethine ylides, which are valuable intermediates in 1,3-dipolar cycloaddition reactions for constructing complex polycyclic systems. nih.gov Exploring whether the this compound scaffold can participate in or mediate such transformations could lead to unprecedented molecular architectures.

Ring-Contraction and Expansion Cascades: The development of novel synthetic methods, such as the hetero-Diels–Alder/ring contraction cascade used to form N-arylpyrroles, points to the potential for discovering unique reaction pathways. worktribe.com Subjecting this compound to various thermal, photochemical, or catalytic conditions could unveil novel intramolecular transformations.

Advanced Computational Modeling for Predictive Structure-Property Relationships and De Novo Design

Computational chemistry offers powerful tools to predict the properties of this compound and to guide the design of new derivatives with specific functions, even before their synthesis. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate chemical structure with biological activity or chemical properties. By developing QSAR models for a series of this compound derivatives, researchers can identify key molecular descriptors (e.g., electronic, steric, hydrophobic) that govern their function. nih.govmdpi.com This approach has been successfully used to design pyrrole derivatives as enzyme inhibitors. acs.orgnih.gov

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict the binding conformation and affinity of this compound derivatives within the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov This provides a rational basis for structural modifications aimed at improving potency and selectivity.

De Novo Design: The pyrrolidine scaffold is highly valued in drug design for its ability to provide three-dimensional (3D) structural diversity. nih.govnih.gov Computational algorithms can be used for the de novo design of novel pyrrolidine-based compounds, generating structures optimized for specific therapeutic targets. This approach can guide the synthesis of new libraries based on the this compound framework.

Computational MethodApplication for this compoundPredicted Outcomes
Density Functional Theory (DFT) Calculation of electronic structure, HOMO/LUMO energies, electrostatic potential.Reactivity, stability, electronic properties for materials science. mdpi.com
Molecular Dynamics (MD) Simulation of conformational flexibility and interactions with solvent or macromolecules.3D shape, dynamic behavior, binding free energies. nih.gov
QSAR/FB-QSAR Correlating structural features with biological activity (e.g., enzyme inhibition). nih.govacs.orgDesign guidelines for optimizing potency and selectivity.
Molecular Docking Predicting binding modes and affinities to protein targets. nih.govIdentification of potential therapeutic targets and lead compound optimization.

Integration into Emerging Functional Materials with Tailored Performance Characteristics

The distinct properties of the pyrrole and pyrrolidine rings suggest that this compound could serve as a valuable building block for a new generation of functional materials.

Conducting Polymers: Pyrrole is the monomer for polypyrrole, a well-known conducting polymer. The N-substituent on the pyrrole ring plays a crucial role in determining the polymer's properties, such as solubility, processability, and stability. tdl.org The incorporation of the pyrrolidine group could lead to solution-processable conducting polymers with unique morphologies. Furthermore, using an enantiomerically pure monomer could induce chirality in the resulting polymer, leading to materials with chiroptical properties.

Organocatalysts: Chiral pyrrolidine derivatives are among the most powerful and widely used organocatalysts, capable of promoting a vast range of asymmetric transformations. mdpi.com The this compound scaffold could be functionalized to create novel catalysts where the pyrrole ring modulates the electronic properties or provides an additional interaction site, potentially enhancing catalytic activity and selectivity.

Ligands for Coordination Chemistry: The nitrogen atoms in both the pyrrole and pyrrolidine rings can act as coordination sites for metal ions. This makes the molecule a potential candidate for designing novel ligands for transition metal catalysts or for constructing metal-organic frameworks (MOFs) with tailored porosity and functionality.

Synergistic Multi-Disciplinary Research at the Interface of Synthetic Chemistry and Advanced Materials Science

Realizing the full potential of this compound will require a departure from siloed research efforts. The complexity and potential of this molecule demand a synergistic, multi-disciplinary approach that integrates expertise from different fields.

Synthesis and-Theory Collaboration: A close collaboration between synthetic organic chemists and computational chemists is essential. nih.gov Theoretical predictions of reactivity and properties can guide synthetic efforts, prioritizing the most promising derivatives and avoiding unfeasible targets. In turn, experimental results provide crucial data to refine and validate computational models.

Chemistry and Materials Science Integration: The development of new functional materials based on this scaffold requires a partnership between synthetic chemists, who can design and produce the molecular building blocks, and materials scientists, who possess the expertise to fabricate, characterize, and test devices (e.g., sensors, organic electronics) or catalytic systems. tdl.orgresearchgate.net

Bridging to Biological Sciences: If computational and initial screening studies suggest potential biological activity, collaboration with biochemists and pharmacologists will be necessary to perform detailed in vitro and in vivo evaluations, elucidating mechanisms of action and therapeutic potential. nih.gov

This integrated research model, where synthesis, computational modeling, materials characterization, and biological evaluation are pursued in parallel and inform one another, represents the most effective path forward to unlock the scientific possibilities held by the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.